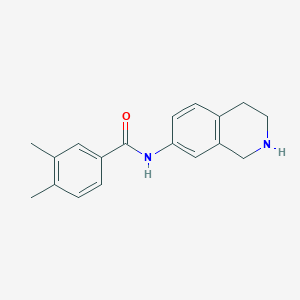
N-(2-phenylcyclopropyl)-2-piperidin-4-yloxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylcyclopropyl)-2-piperidin-4-yloxyacetamide, commonly known as PPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPCA is a cyclopropyl derivative that has a piperidine ring attached to it, which makes it a unique and interesting compound to study.
作用機序
The exact mechanism of action of PPCA is not fully understood. However, it is believed that PPCA acts as a selective antagonist of the α2-adrenergic receptor. This receptor is involved in the regulation of various physiological functions, including blood pressure, heart rate, and neurotransmitter release. PPCA has been shown to inhibit the binding of norepinephrine to this receptor, which leads to an increase in the release of certain neurotransmitters such as dopamine and serotonin.
Biochemical and physiological effects:
PPCA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which leads to an increase in mood and a decrease in anxiety and depression. PPCA has also been shown to have an analgesic effect, which makes it a potential candidate for the treatment of pain. Additionally, PPCA has been shown to have an effect on blood pressure and heart rate, which makes it a potential candidate for the treatment of hypertension.
実験室実験の利点と制限
One of the major advantages of PPCA for lab experiments is its selectivity for the α2-adrenergic receptor. This makes it a useful tool for studying the role of this receptor in various physiological functions. Additionally, PPCA is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of PPCA is its potential toxicity, which requires careful handling and monitoring during experiments.
将来の方向性
There are several future directions for the study of PPCA. One area of research is the development of PPCA analogs that have improved selectivity and potency. Another area of research is the study of the long-term effects of PPCA on the central nervous system and other physiological functions. Additionally, PPCA could be studied for its potential use as a therapeutic agent for various neurological and cardiovascular disorders.
Conclusion:
In conclusion, PPCA is a unique and interesting compound that has gained significant attention in the field of scientific research. Its potential applications in various fields make it a valuable tool for studying the mechanisms underlying various physiological functions. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of PPCA.
合成法
PPCA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-phenylcyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperidine in the presence of a base such as potassium carbonate to obtain PPCA.
科学的研究の応用
PPCA has been studied extensively in various fields of scientific research. One of the major applications of PPCA is in the field of neuroscience. PPCA has been shown to have a significant effect on the central nervous system, and it has been used as a tool to study the mechanisms underlying various neurological disorders such as depression, anxiety, and schizophrenia. PPCA has also been used to study the role of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
特性
IUPAC Name |
N-(2-phenylcyclopropyl)-2-piperidin-4-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(11-20-13-6-8-17-9-7-13)18-15-10-14(15)12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRJVUUOZSKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)NC2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylcyclopropyl)-2-piperidin-4-yloxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)